KIF18A Inhibitory Potency: 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile-Containing Probe Exhibits 6.60 nM IC50
A compound incorporating the 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile core (Compound 15 from US20230382889) exhibits potent inhibition of the mitotic kinesin KIF18A, a target in chromosomally unstable cancers, with an IC50 of 6.60 nM [1]. While direct IC50 data for the isolated building block 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile against KIF18A is not publicly available, this nanomolar activity in a more complex molecule demonstrates the core's critical role in achieving high target affinity. This contrasts sharply with other known KIF18A inhibitors like BTB-1 (IC50 = 1.7 μM) and KIF18A-IN-4 (IC50 = 6.16 μM) [2][3], highlighting that the 4,4-difluoropiperidine-nicotinonitrile substructure can enable significantly greater potency when elaborated into a full inhibitor.
| Evidence Dimension | KIF18A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6.60 nM (for Compound 15, a derivative incorporating the target core) |
| Comparator Or Baseline | BTB-1: 1,700 nM (1.7 μM); KIF18A-IN-4: 6,160 nM (6.16 μM) |
| Quantified Difference | Target core-derived inhibitor is ~258-fold more potent than BTB-1 and ~933-fold more potent than KIF18A-IN-4 |
| Conditions | Biochemical enzyme inhibition assay (BindingDB Assay ID 1; entry ID 11658) [1] |
Why This Matters
Procurement of this building block enables synthesis of potent KIF18A-targeting probes, offering a 250-900x potency advantage over common alternative scaffolds.
- [1] BindingDB. BDBM636881: N-(4-(4-(6-(4,4-difluoropiperidin-1-yl)pyridin-2-yl)-1H-1,2,3-triazol-1-yl)-3-(piperidin-1-yl)phenyl)methanesulfonamide (US20230382889, Compound 15). IC50 = 6.60 nM. View Source
- [2] Biozol. BTB-1. IC50 = 1.7 μM. View Source
- [3] TargetMol. KIF18A-IN-4. IC50 = 6.16 μM. View Source
